![molecular formula C22H20Cl2N2O4S B320197 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide](/img/structure/B320197.png)
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is an organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes dichlorophenoxy and ethylanilino sulfonyl groups, making it a subject of interest for researchers and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation Reaction: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-[(ethylanilino)sulfonyl]aniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Optimized Conditions: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy compounds.
科学研究应用
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the production of herbicides and plant growth regulators.
作用机制
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It targets enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: The inhibition of COX-2 leads to a decrease in the production of prostaglandins, which are mediators of inflammation.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with an additional chlorine atom.
2-methyl-4-chlorophenoxyacetic acid (MCPA): A herbicide with a methyl group instead of a chlorine atom.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is unique due to its combination of dichlorophenoxy and ethylanilino sulfonyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
属性
分子式 |
C22H20Cl2N2O4S |
|---|---|
分子量 |
479.4 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-2-26(18-6-4-3-5-7-18)31(28,29)19-11-9-17(10-12-19)25-22(27)15-30-21-13-8-16(23)14-20(21)24/h3-14H,2,15H2,1H3,(H,25,27) |
InChI 键 |
XVFUCMBKLHCMEM-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


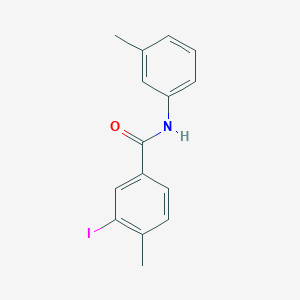
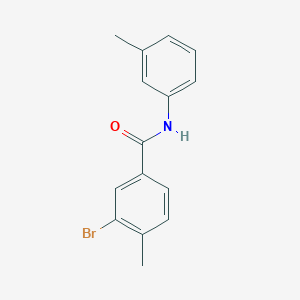
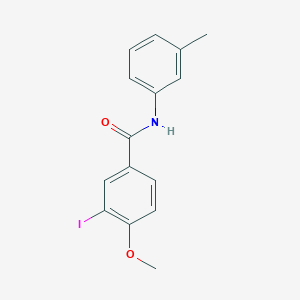
![2-(2-sec-butylphenoxy)-N-(4-{[(2-sec-butylphenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320118.png)
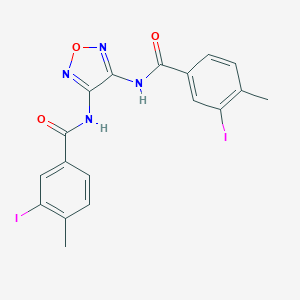
![N,N'-1,2,5-oxadiazole-3,4-diylbis[2-(2,5-dimethylphenoxy)acetamide]](/img/structure/B320121.png)
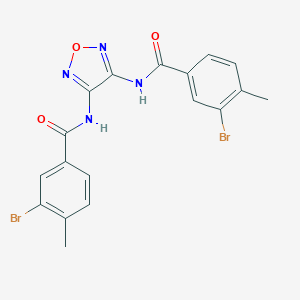
![2-(4-bromophenoxy)-N-(4-{[(4-bromophenoxy)acetyl]amino}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B320123.png)
![3-iodo-4-methyl-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B320127.png)
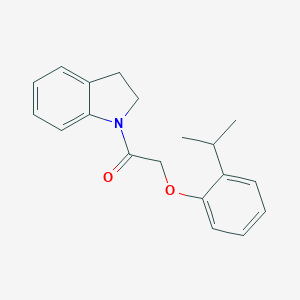
![2-{[(2-Isopropylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B320132.png)
![2-{[(2-Isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B320136.png)
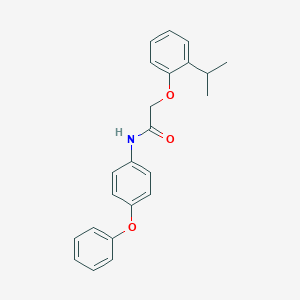
![N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide](/img/structure/B320141.png)
